N,3-dimethyl-2-phenylbutan-1-amine
Description
N,3-dimethyl-2-phenylbutan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a phenyl group (a benzene ring) attached to the second carbon of a butane chain, with additional methyl groups on the nitrogen and the third carbon.
Properties
CAS No. |
84952-61-4 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,3-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 |
InChI Key |
QEUNJPGDAWPCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-phenylbutan-1-amine can be achieved through various methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-phenylbutan-1-amine with methyl iodide under basic conditions can yield the desired compound. Another method involves the reductive amination of 2-phenylbutanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalysts to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Simpler amines and hydrocarbons.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
N,3-dimethyl-2-phenylbutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,3-dimethyl-2-phenylbutan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various cellular pathways, leading to physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-phenylbutan-1-amine: Similar structure but with two methyl groups on the nitrogen.
2-phenylbutan-1-amine: Lacks the additional methyl groups on the nitrogen and third carbon.
N-methyl-2-phenylbutan-1-amine: Contains only one methyl group on the nitrogen.
Uniqueness
N,3-dimethyl-2-phenylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
N,3-dimethyl-2-phenylbutan-1-amine, a compound with the chemical formula CHN, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its amine functional group and a branched alkyl chain. Its structure allows for interactions with biological molecules, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those involved in the modulation of pain and gastrointestinal motility. The compound may influence the following pathways:
- Serotonin Receptors : Similar to other amines, it may act on 5-HT receptors, which are crucial in regulating intestinal motility and secretion .
- Ion Channel Modulation : The compound has been shown to affect calcium ion influx in smooth muscle cells, potentially impacting muscle contraction and relaxation .
Antimicrobial Activity
Research indicates that this compound exhibits varying degrees of antimicrobial activity. It has shown modest effects against certain Gram-negative bacteria but limited efficacy against others. This suggests that while it may have some antibacterial properties, further investigation is required to establish its effectiveness and mechanism .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its interaction with specific molecular targets can modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound was tested against various cell lines to assess cytotoxicity and antimicrobial efficacy. Results indicated no significant cytotoxic effects on human malignant leukemic cell lines at tested concentrations .
- Animal Models : In vivo studies have demonstrated the compound's potential in alleviating pain through its action on specific receptors implicated in nociception. This suggests a possible role in pain management therapies .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited unique pharmacokinetic properties that may enhance its therapeutic profile.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
